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Compound of Interest

Compound Name: TTT 3002

Cat. No.: B612027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target binding affinity and selectivity

profile of TTT-3002, a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3). The

information presented herein is intended to support researchers, scientists, and drug

development professionals in their evaluation and potential application of this compound.

Target Binding Affinity
TTT-3002 demonstrates high-affinity binding to FLT3, a receptor tyrosine kinase frequently

mutated in acute myeloid leukemia (AML). The compound's potent inhibitory activity has been

characterized through various in vitro assays, with key quantitative data summarized in the

tables below.

In Vitro Inhibitory Activity against FLT3
Autophosphorylation
TTT-3002 exhibits picomolar efficacy in inhibiting the autophosphorylation of FLT3, a critical

step in its activation. The half-maximal inhibitory concentration (IC50) values against cell lines

expressing the FLT3 internal tandem duplication (ITD) mutation, a common driver of AML, are

exceptionally low.[1]
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Cell Line FLT3 Mutation Status
IC50 (pM) for FLT3
Autophosphorylation

Molm14 FLT3/ITD 100 - 250

MV4-11 FLT3/ITD 100 - 250

Anti-proliferative Activity
The potent inhibition of FLT3 signaling by TTT-3002 translates to significant anti-proliferative

effects in leukemia cell lines harboring FLT3 mutations. The IC50 values for cell proliferation

are in the sub-nanomolar range, highlighting the compound's cellular potency.[1]

Cell Line FLT3 Mutation Status
IC50 (pM) for Cell
Proliferation

Molm14 FLT3/ITD 490

MV4-11 FLT3/ITD 920

Activity Against FLT3 Point Mutations and TKI
Resistance
A significant advantage of TTT-3002 is its potent activity against various FLT3 activating point

mutations, including the frequently observed D835Y mutation, which can confer resistance to

other tyrosine kinase inhibitors (TKIs).[1] Furthermore, TTT-3002 has demonstrated efficacy

against the F691L gatekeeper mutation, a known mechanism of acquired resistance to FLT3

inhibitors.

FLT3 Mutation Type TTT-3002 Activity

D835Y Activating Point Mutation Potent Inhibition

F691L TKI Resistance Mutation Active

Selectivity Profile
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A comprehensive understanding of a kinase inhibitor's selectivity is paramount for predicting its

therapeutic window and potential off-target effects. TTT-3002 has been profiled against a broad

panel of kinases, demonstrating a high degree of selectivity for FLT3.

Kinase Selectivity Panel Summary
In a screen against a panel of 140 kinases, TTT-3002 displayed a favorable selectivity profile.

At a concentration of 10 nM, which is significantly higher than its IC50 for FLT3 inhibition, only a

small fraction of the tested kinases were substantially inhibited.

Concentration of TTT-3002 Number of Kinases Tested
Number of Kinases with
>50% Inhibition

10 nM 140
Not explicitly stated, but

implied to be low

It is important to note that while a comprehensive list of all 140 kinases and the corresponding

inhibition data is not publicly available, the summary data indicates a high degree of selectivity

for FLT3.

Signaling Pathway
FLT3 is a critical regulator of hematopoiesis, and its constitutive activation due to mutations

leads to the aberrant activation of downstream signaling pathways that promote cell

proliferation and survival in AML. TTT-3002 exerts its anti-leukemic effects by inhibiting these

key pathways. The primary signaling cascades downstream of FLT3 include the PI3K/AKT,

RAS/MAPK, and STAT5 pathways.
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FLT3 Signaling Pathway and Inhibition by TTT-3002.
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Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide.

FLT3 Autophosphorylation Inhibition Assay (Western
Blot)
This assay is designed to determine the concentration-dependent inhibitory effect of TTT-3002

on the autophosphorylation of the FLT3 receptor in leukemia cell lines.
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1. Cell Culture and Treatment
- Culture FLT3-mutant leukemia cells (e.g., Molm14, MV4-11).

- Treat cells with a serial dilution of TTT-3002 for a specified time (e.g., 1-2 hours).

2. Cell Lysis
- Harvest cells by centrifugation.

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification
- Determine protein concentration of lysates using a BCA assay.

4. SDS-PAGE
- Denature protein lysates and separate by size on a polyacrylamide gel.

5. Protein Transfer
- Transfer separated proteins to a PVDF membrane.

6. Immunoblotting
- Block membrane to prevent non-specific antibody binding.

- Incubate with primary antibodies against phospho-FLT3 and total FLT3.

7. Detection
- Incubate with HRP-conjugated secondary antibodies.

- Detect signal using an enhanced chemiluminescence (ECL) substrate.

8. Data Analysis
- Quantify band intensities.

- Calculate the ratio of phospho-FLT3 to total FLT3.
- Determine IC50 values by non-linear regression.

Click to download full resolution via product page

Workflow for FLT3 Autophosphorylation Western Blot.
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Materials:

FLT3-mutant leukemia cell lines (e.g., Molm14, MV4-11)

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

TTT-3002

RIPA buffer

Protease and phosphatase inhibitor cocktails

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3

HRP-conjugated secondary antibody

ECL detection reagent

Imaging system

Procedure:

Cell Culture and Treatment:

Culture leukemia cells to a density of approximately 1 x 10^6 cells/mL.

Prepare serial dilutions of TTT-3002 in culture medium.

Incubate cells with varying concentrations of TTT-3002 or vehicle control (DMSO) for 1-2

hours at 37°C.
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Cell Lysis:

Pellet cells by centrifugation at 4°C.

Wash the cell pellet with ice-cold PBS.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30

minutes.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay according to

the manufacturer's instructions.

SDS-PAGE and Western Blotting:

Normalize protein amounts for all samples and denature by boiling in Laemmli sample

buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-FLT3 and total FLT3

overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

Detection and Analysis:

Detect the protein bands using an ECL reagent and an appropriate imaging system.
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Quantify the band intensities using densitometry software.

Calculate the ratio of phosphorylated FLT3 to total FLT3 for each treatment condition.

Determine the IC50 value by plotting the percentage of inhibition against the log

concentration of TTT-3002 and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation to determine the anti-proliferative effects of TTT-3002.
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1. Cell Seeding
- Seed leukemia cells into a 96-well plate at a predetermined density.

2. Compound Treatment
- Add serial dilutions of TTT-3002 to the wells.

- Include vehicle control (DMSO) and untreated control wells.

3. Incubation
- Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.

4. MTT Addition
- Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

5. Solubilization
- Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

6. Absorbance Measurement
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

7. Data Analysis
- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value by non-linear regression.

Click to download full resolution via product page

Workflow for the MTT Cell Proliferation Assay.

Materials:

Leukemia cell lines
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96-well cell culture plates

TTT-3002

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding:

Harvest and count the leukemia cells.

Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a

final volume of 100 µL of culture medium.

Compound Treatment:

Prepare serial dilutions of TTT-3002 in culture medium.

Add the TTT-3002 dilutions to the appropriate wells. Include wells with vehicle control

(DMSO) and wells with medium only (for background).

Incubation:

Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

MTT Addition and Incubation:

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of

formazan crystals by viable cells.

Solubilization of Formazan Crystals:
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Add 100 µL of the solubilization solution to each well.

Pipette up and down to ensure complete dissolution of the formazan crystals.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

Subtract the average absorbance of the background wells from all other absorbance

readings.

Calculate the percentage of cell viability for each concentration of TTT-3002 relative to the

vehicle-treated control cells.

Determine the IC50 value by plotting the percentage of viability against the log

concentration of TTT-3002 and fitting the data to a sigmoidal dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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